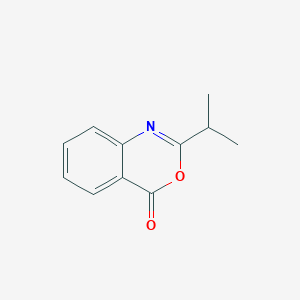
4,6-Difluoroindole
概要
説明
4,6-Difluoroindole is a chemical compound with the molecular formula C8H5F2N . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The molecular structure of 4,6-Difluoroindole consists of a total of 17 bonds. There are 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrrole .Physical And Chemical Properties Analysis
4,6-Difluoroindole has a molecular weight of 153.13 . It is a liquid at room temperature . It is sparingly soluble, with a solubility of 0.062 g/L at 25°C .科学的研究の応用
Organic Synthesis
4,6-Difluoroindole: is a valuable raw material and intermediate in organic synthesis . Its unique structure, characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indole ring, makes it a versatile building block. It can participate in various chemical reactions to create complex molecular architectures. This compound is particularly useful in constructing heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.
Pharmaceuticals
In the pharmaceutical industry, 4,6-Difluoroindole serves as a precursor for the synthesis of potential therapeutic agents . The fluorine atoms can enhance the biological activity and metabolic stability of the resulting compounds. Researchers utilize this indole derivative to develop new drugs with improved pharmacokinetic properties.
Agrochemicals
The agrochemical sector benefits from 4,6-Difluoroindole due to its role in creating compounds that can act as pesticides or herbicides . The introduction of fluorine atoms often leads to agrochemicals with increased efficacy and selectivity, providing safer and more environmentally friendly options for crop protection.
Dyestuff Production
4,6-Difluoroindole: is also an intermediate in the production of dyestuffs . It can be used to synthesize dyes with unique properties, such as enhanced color fastness and brightness. These dyes find applications in various industries, including textiles and inks.
Material Science
In material science, 4,6-Difluoroindole contributes to the development of new materials with specific optical or electronic properties . Its incorporation into polymers or other macromolecules can lead to materials with novel functionalities, suitable for advanced technological applications.
Chemical Properties Research
Research into the chemical properties of 4,6-Difluoroindole itself is of significant interest . Understanding its reactivity, stability, and interactions with other molecules can lead to insights that drive innovation across multiple scientific disciplines.
Safety and Hazards
作用機序
Target of Action
4,6-Difluoroindole is a promising compound in the field of medicinal chemistry. It has been shown to selectively target cancer cells, leaving healthy cells unaffected . In the context of tuberculosis treatment, it has been found to target the mycobacterial membrane protein large 3 transporter (MmpL3) .
Mode of Action
It is known that it interacts with its targets, leading to changes that inhibit the growth of targeted cells . For instance, in the case of Mycobacterium tuberculosis, it interacts with the MmpL3 transporter, disrupting its function and inhibiting the growth of the bacteria .
Biochemical Pathways
Given its interaction with the mmpl3 transporter in mycobacterium tuberculosis, it can be inferred that it affects the pathways associated with this transporter .
Pharmacokinetics
It has been suggested that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.66, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4,6-Difluoroindole’s action are primarily its inhibitory effects on the growth of targeted cells. In the context of cancer treatment, it selectively targets and inhibits the growth of cancer cells . In the treatment of tuberculosis, it inhibits the growth of Mycobacterium tuberculosis by interacting with the MmpL3 transporter .
Action Environment
It is known to be air sensitive and should be kept at room temperature
特性
IUPAC Name |
4,6-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHICCULQVCEWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381103 | |
| Record name | 4,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoroindole | |
CAS RN |
199526-97-1 | |
| Record name | 4,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Difluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 4,6-difluoroindole into the structure of AMPK activators impact their pharmacokinetic properties compared to the parent 6-chloroindole core?
A1: [] Replacing the 6-chloroindole core with a 4,6-difluoroindole in a series of 5-aryl-indole-3-carboxylic acid derivatives led to improved metabolic stability. This modification also minimized the compounds' propensity for active transport by the renal organic anion transporter 3 (Oat3), ultimately resulting in lower renal clearance. This highlights the impact of subtle structural changes on the pharmacokinetic profile of drug candidates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




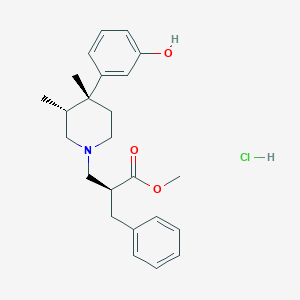
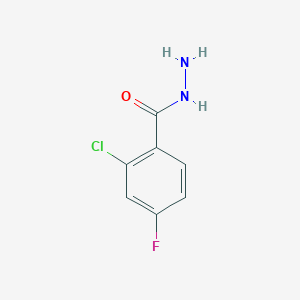
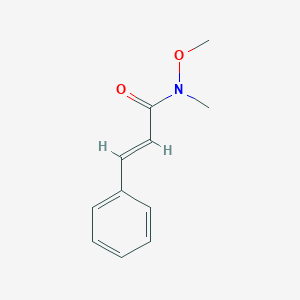
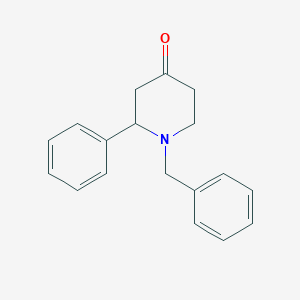
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
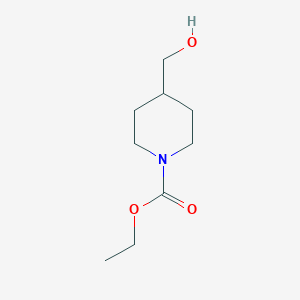
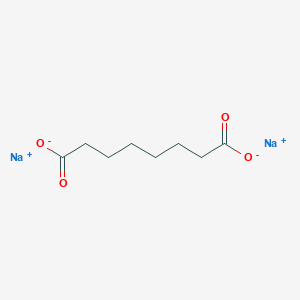

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
